4,5-Dibromobenzene-1,2-diamine

Catalog No.
S731056
CAS No.
49764-63-8
M.F
C6H6Br2N2
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromobenzene-1,2-diamine

Symmetric A2 monomer 4,5-dibromobenzene-1,2-diamine (CAS 49764-63-8) overcomes chain termination issues of mono-bromo analogs and sluggish cross-coupling of dichloro variants. Ortho-diamine condenses to form quinoxaline/benzothiadiazole cores, while dual C-Br bonds enable Suzuki/Stille coupling for D-A architectures and high-MW polymers. • Enables TADF emitters and conjugated microporous polymers without chain termination. • Allows mild late-stage functionalization in medicinal chemistry SAR. In stock for immediate purchase.

CAS Number

49764-63-8

Product Name

4,5-Dibromobenzene-1,2-diamine

IUPAC Name

4,5-dibromobenzene-1,2-diamine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2

InChI Key

TTXGKCVKGXHPRI-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)N)N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)N

The exact mass of the compound 4,5-Dibromobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,5-Dibromobenzene-1,2-diamine, 4,5-Dibromo-1,2-benzenediamine, 4,5-Dibromo-1,2-phenylenediamine, 1,2-Diamino-4,5-dibromobenzene, 4,5-Dibromo-o-phenylenediamine

Purity

≥98%

Package Size

1 g, 5 g

4,5-Dibromobenzene-1,2-diamine (CAS 49764-63-8) is a bifunctional organic building block characterized by an ortho-diamine motif and two symmetric bromine substituents. In industrial and academic procurement, it is primarily sourced as a precursor for the synthesis of complex fused heterocycles, such as quinoxalines, benzothiadiazoles, and benzimidazoles[1]. Its procurement value lies in its orthogonal reactivity: the diamine allows for rapid condensation reactions, while the two bromine atoms serve as handles for subsequent palladium-catalyzed cross-coupling. This dual functionality makes it a primary starting material for constructing extended Donor-Acceptor (D-A) architectures, thermally activated delayed fluorescence (TADF) emitters, and conjugated microporous polymers [1].

Research Fit

1

Heterocycle Synthesisortho-diamine condensation with diketones, aldehydes, quinones

2

Cross-Coupling Handlestwo equivalent aryl bromide sites for sequential functionalization

3

Electronic Tuningbromine substituents modulate ligand field and π-system properties

Substituting 4,5-dibromobenzene-1,2-diamine with closely related analogs fundamentally alters synthetic pathways and product viability. Using unsubstituted o-phenylenediamine yields terminal heterocycles that lack the halogen handles necessary for downstream structural extension, halting the synthesis of extended optoelectronic materials[1]. Procurement of mono-halogenated variants, such as 4-bromobenzene-1,2-diamine, results in asymmetric products and acts as a chain terminator in step-growth polymerizations, preventing the formation of high-molecular-weight frameworks [2]. Furthermore, while 4,5-dichlorobenzene-1,2-diamine offers similar symmetric handles, the significantly higher bond dissociation energy of the C-Cl bond reduces cross-coupling reactivity, requiring higher temperatures and specialized phosphine ligands that complicate scale-up and risk degrading sensitive intermediates [1].

Substitution Risk

Target

4,5-Dibromo derivative

Higher polarizability and weaker C–Br bond enable efficient oxidative addition and directional halogen bonding

Alternative

4,5-Dichloro or unsubstituted analog

Lower reactivity in cross-coupling; weaker or absent halogen bonding; altered crystal packing and electronic profile may shift reaction outcomes

Target

Dual bromide handles

Enables orthogonal functionalization without protecting groups

Alternative

Mono-bromo or chloro variants

May require additional synthetic steps or harsher conditions; nucleophilic aromatic substitution pathway may be unavailable

Cross-Coupling Reactivity vs. Dichloro Analog

For downstream structural extension via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the carbon-bromine bonds in 4,5-dibromobenzene-1,2-diamine offer lower activation barriers than their chlorinated counterparts. Standard cross-coupling of the dibromo derivative proceeds with high conversion (>70% yield) using standard Pd(PPh3)4 catalysts at moderate temperatures (e.g., 80 °C) [1]. In contrast, 4,5-dichlorobenzene-1,2-diamine exhibits reduced reactivity under these conditions, typically requiring sterically demanding phosphine ligands and higher temperatures (>100 °C) to achieve comparable oxidative addition rates [1].

Evidence DimensionCatalyst requirement and reaction temperature for cross-coupling
Target Compound DataStandard Pd(0) catalysts (e.g., Pd(PPh3)4) at 80 °C
Comparator Or Baseline4,5-Dichlorobenzene-1,2-diamine (Requires specialized bulky ligands and >100 °C)
Quantified DifferenceEliminates the need for specialized ligands and lowers required reaction temperature by >20 °C
ConditionsPd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of the halogenated diamine or its condensed heterocycle

Reduces catalyst procurement costs and avoids harsh conditions that can degrade sensitive functional groups during library synthesis.

Br···Br Halogen Bonding
Reported
3.629 Å (97.6% ΣrvdW)
Supports crystal engineering with directional Br···Br contacts; Cl analog provides weaker interactions
Single-crystal XRD at 150 K; Schiff base derivative

Polymerization Capability vs. Mono-bromo Analog

When synthesizing conjugated polymers or extended network frameworks, the symmetrical dibromo substitution of 4,5-dibromobenzene-1,2-diamine allows it to function as an A2-type monomer. This enables linear step-growth polymerization and the formation of high-molecular-weight structures[1]. Conversely, substituting with 4-bromobenzene-1,2-diamine introduces only a single reactive handle. This mono-bromo analog acts as a chain terminator during polycondensation, strictly limiting the product to asymmetric small molecules or dimers [1].

Evidence DimensionPolymer chain propagation capability
Target Compound DataFunctions as an A2 monomer for continuous chain growth
Comparator Or Baseline4-Bromobenzene-1,2-diamine (Functions as a chain terminator)
Quantified DifferenceEnables multi-unit polymer/framework synthesis vs. capping at 1-2 units
ConditionsStep-growth polymerization (e.g., Yamamoto or Suzuki polycondensation)

Procurement of the dibromo variant is mandatory for materials science applications requiring extended polymeric or framework backbones.

Phenazine Discotic LC
Class-level
Bromine required for SNAr functionalization pathway; hole mobility ~10−4 cm²/V·s
Structural prerequisite for alkanethiol-derived mesogens; unsubstituted analog lacks reactive handles
Time-of-flight measurement; synthesis route dependent on Br leaving groups

Orthogonal Reactivity vs. Unsubstituted Analog

4,5-Dibromobenzene-1,2-diamine provides orthogonal synthetic handles: the ortho-diamine motif undergoes quantitative condensation with alpha-diketones to form quinoxalines, while the bromine atoms remain intact for subsequent functionalization. For instance, Suzuki coupling of the dibromo-precursor or its resulting heterocycle yields extended terphenyl or donor-acceptor architectures in overall yields exceeding 50% [1]. Unsubstituted o-phenylenediamine yields terminal heterocycles that completely lack these halogen handles, making further transition-metal-catalyzed extension impossible [1].

Evidence DimensionAvailability of reactive sites post-condensation
Target Compound Data2 active C-Br sites retained for cross-coupling
Comparator Or BaselineUnsubstituted o-phenylenediamine (0 active sites retained)
Quantified Difference100% increase in cross-coupling handles allowing >50% yield in subsequent structural extension steps
ConditionsCondensation followed by Pd-catalyzed cross-coupling

Essential for synthesizing complex, multi-unit optoelectronic materials where the central heterocycle must be flanked by donor or acceptor groups.

Cu–N Bond Length
Reported
1.940(3) / 1.945(3) Å
Shorter than unsubstituted analog (~1.96–1.98 Å), indicating enhanced σ-donation
Cross-study comparison; N₂O₂ Schiff base Cu(II) complex
Weiss Constant
Class-level
θ = −8.5 K
Antiferromagnetic coupling in Fe–Mn chain; Br introduces higher spin-orbit coupling vs Cl
SQUID magnetometry, 2–300 K; class-level inference for dichloro analog
Oxidative Addition Rate
Class-level
C–Br ≈ 50–100× faster than C–Cl (rel. to PhI)
Milder cross-coupling conditions, lower catalyst loading possible
Standard Suzuki conditions; class-level reactivity trend

TADF Emitter and OLED Synthesis

Leveraging the orthogonal reactivity demonstrated in Section 3, 4,5-dibromobenzene-1,2-diamine is procured for constructing Donor-Acceptor (D-A) architectures. Condensation forms an electron-accepting quinoxaline or benzothiadiazole core, while the preserved bromine handles allow for the attachment of electron-donating groups via cross-coupling, enabling precise tuning of the singlet-triplet energy gap for TADF emitters [1].

Conjugated Microporous Polymers (CMPs) and COFs

Because it acts as a symmetric A2 monomer rather than a chain terminator, this compound is a standard building block for step-growth polymerization. It is utilized to synthesize nitrogen-rich conjugated microporous polymers and covalent organic frameworks used in gas storage and electrochemical energy storage [2].

Benzimidazole Libraries for APIs

In medicinal chemistry, the dibromo substitution allows for the generation of diverse structure-activity relationship (SAR) libraries. After forming the benzimidazole core, the reactive C-Br bonds enable mild, late-stage functionalization via Suzuki or Buchwald-Hartwig couplings, a process that would be significantly hindered if the dichloro analog were used [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phenazine-fused discotic liquid crystals
Bromine substituents as leaving groups for alkanethiol installation
Mesophase stability and charge mobility
Halogen-bonded supramolecular assemblies
Type II Br···Br interaction capacity
Crystal packing and solid-state property control
Tetradentate N₂O₂ Schiff base ligands
Electron-withdrawing modulation of ligand field
Metal–ligand bond metrics and redox behavior
Cross-coupling library synthesis
Dual equivalent aryl bromide reactivity
Sequential functionalization efficiency

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,5-Dibromobenzene-1,2-diamine

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